N-[1-(4-fluoro-3,5-dimethylphenyl)ethyl]-2-(oxolan-2-ylmethylamino)acetamide;hydrochloride
Description
N-[1-(4-fluoro-3,5-dimethylphenyl)ethyl]-2-(oxolan-2-ylmethylamino)acetamide;hydrochloride is a synthetic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a fluorinated aromatic ring, an oxolane moiety, and an acetamide group. The presence of these functional groups contributes to its distinct chemical properties and reactivity.
Properties
IUPAC Name |
N-[1-(4-fluoro-3,5-dimethylphenyl)ethyl]-2-(oxolan-2-ylmethylamino)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O2.ClH/c1-11-7-14(8-12(2)17(11)18)13(3)20-16(21)10-19-9-15-5-4-6-22-15;/h7-8,13,15,19H,4-6,9-10H2,1-3H3,(H,20,21);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMSPHLSNMUWKIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)C)C(C)NC(=O)CNCC2CCCO2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-fluoro-3,5-dimethylphenyl)ethyl]-2-(oxolan-2-ylmethylamino)acetamide;hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Fluorinated Aromatic Intermediate:
Alkylation: The fluorinated aromatic intermediate is then alkylated with an appropriate alkyl halide to introduce the ethyl group.
Oxolane Ring Formation: The oxolane moiety is introduced through a cyclization reaction involving a suitable diol and a dehydrating agent.
Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction with an appropriate amine and acetic anhydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-fluoro-3,5-dimethylphenyl)ethyl]-2-(oxolan-2-ylmethylamino)acetamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated aromatic ring, where nucleophiles such as amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds with new functional groups.
Scientific Research Applications
N-[1-(4-fluoro-3,5-dimethylphenyl)ethyl]-2-(oxolan-2-ylmethylamino)acetamide;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of N-[1-(4-fluoro-3,5-dimethylphenyl)ethyl]-2-(oxolan-2-ylmethylamino)acetamide;hydrochloride involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(4-chloro-3,5-dimethylphenyl)ethyl]-2-(oxolan-2-ylmethylamino)acetamide;hydrochloride
- N-[1-(4-bromo-3,5-dimethylphenyl)ethyl]-2-(oxolan-2-ylmethylamino)acetamide;hydrochloride
- N-[1-(4-methyl-3,5-dimethylphenyl)ethyl]-2-(oxolan-2-ylmethylamino)acetamide;hydrochloride
Uniqueness
The uniqueness of N-[1-(4-fluoro-3,5-dimethylphenyl)ethyl]-2-(oxolan-2-ylmethylamino)acetamide;hydrochloride lies in the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
